molecular formula C29H22F3N5O2 B4574996 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B4574996
M. Wt: 529.5 g/mol
InChI Key: NMZOALXZBXTPME-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C29H22F3N5O2 and its molecular weight is 529.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 529.17255945 g/mol and the complexity rating of the compound is 861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activities

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of pyrano[2,3-d]pyrimidines and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidines derivatives demonstrated promising results in antibacterial studies. Some of these compounds exhibited significant activity against various microbial strains, highlighting their potential as antimicrobial agents (El-Agrody et al., 2000).

Cytotoxic Activity Against Cancer Cells

Another significant area of research involves the evaluation of pyrazolo[1,5-a]pyrimidine derivatives for their cytotoxic effects against cancer cells. Studies have shown that certain derivatives possess cytotoxic activity against various human cancer cell lines, including colon, lung, breast, and liver cancer cells. The structure-activity relationship of these compounds has been explored to understand their mechanism of action and to optimize their anticancer properties (Hassan et al., 2015).

Anti-Inflammatory and Analgesic Properties

Research has also been conducted on pyrazolo[1,5-a]pyrimidine derivatives to assess their anti-inflammatory and analgesic properties. Novel compounds derived from visnaginone and khellinone have been synthesized and evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. Some of these compounds demonstrated high inhibitory activity on COX-2 selectivity, comparable to standard drugs, indicating their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).

Antiviral Activities

Furthermore, benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and shown remarkable activity against avian influenza virus (H5N1). This highlights the potential of these compounds in antiviral research and their possible development into therapeutic agents to combat viral infections (Hebishy et al., 2020).

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22F3N5O2/c1-39-21-8-9-23-22(13-21)20(16-34-23)10-11-33-28(38)25-15-27-35-24(14-26(29(30,31)32)37(27)36-25)19-7-6-17-4-2-3-5-18(17)12-19/h2-9,12-16,34H,10-11H2,1H3,(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZOALXZBXTPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC6=CC=CC=C6C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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